N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-ethoxybenzenesulfonyl chloride+cyclohexylmethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, although specific conditions would depend on the desired outcome.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzenesulfonamides.
Hydrolysis: The major products are 4-ethoxybenzenesulfonic acid and cyclohexylmethylamine.
Scientific Research Applications
N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial properties.
Medicine: As a sulfonamide, it could be explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide would depend on its specific application. In the context of its potential antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-4-methoxybenzenesulfonamide
- N-(cyclohexylmethyl)-4-chlorobenzenesulfonamide
- N-(cyclohexylmethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and potential biological activity. Compared to similar compounds with different substituents on the benzene ring, the ethoxy group may confer distinct properties that could be advantageous in specific applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-2-19-14-8-10-15(11-9-14)20(17,18)16-12-13-6-4-3-5-7-13/h8-11,13,16H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJAPOIRRMCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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